1-(3,4-dichlorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one
CAS No.: 575468-99-4
Cat. No.: VC5247444
Molecular Formula: C16H12Cl2N2OS2
Molecular Weight: 383.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 575468-99-4 |
|---|---|
| Molecular Formula | C16H12Cl2N2OS2 |
| Molecular Weight | 383.31 |
| IUPAC Name | 1-(3,4-dichlorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
| Standard InChI | InChI=1S/C16H12Cl2N2OS2/c1-8-9(2)23-16-14(8)15(19-7-20-16)22-6-13(21)10-3-4-11(17)12(18)5-10/h3-5,7H,6H2,1-2H3 |
| Standard InChI Key | SUMUTLYHEIIZNG-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl)C |
Introduction
The compound 1-(3,4-dichlorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a complex organic molecule that incorporates a thieno[2,3-d]pyrimidine ring system, which is known for its diverse biological activities. This compound is structurally related to 2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, as both contain a similar thieno[2,3-d]pyrimidine core with modifications in the side chains .
Biological Activity and Potential Applications
Thieno[2,3-d]pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a 3,4-dichlorophenyl group could enhance these activities or confer new properties, such as increased lipophilicity, which might affect its pharmacokinetics.
Safety and Toxicity
While specific toxicity data for 1-(3,4-dichlorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one are not available, compounds with similar structures, such as those containing dichlorophenyl groups, may exhibit acute toxicity and eye irritation, as seen in related compounds .
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis, characterization, and biological evaluation. Molecular docking and in vitro assays could provide insights into its potential applications and mechanisms of action.
Data Table: Comparison of Related Compounds
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